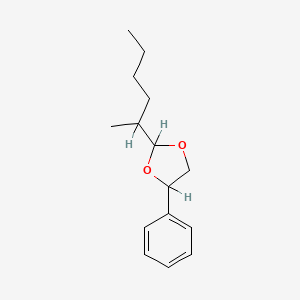

2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane

CAS No.: 94201-12-4

Cat. No.: VC16990986

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94201-12-4 |

|---|---|

| Molecular Formula | C15H22O2 |

| Molecular Weight | 234.33 g/mol |

| IUPAC Name | 2-hexan-2-yl-4-phenyl-1,3-dioxolane |

| Standard InChI | InChI=1S/C15H22O2/c1-3-4-8-12(2)15-16-11-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,12,14-15H,3-4,8,11H2,1-2H3 |

| Standard InChI Key | BINOLRXOEXUHNT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C)C1OCC(O1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The core structure of 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane consists of a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) substituted with a phenyl group at the 4-position and a 1-methylpentyl chain at the 2-position. The branched alkyl chain introduces steric effects, influencing reactivity and physical properties such as solubility and boiling point .

Key Structural Features:

-

Ring System: The 1,3-dioxolane ring provides rigidity and stability, with bond angles optimized for minimal strain.

-

Substituents:

Physicochemical Properties

While experimental data for 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane is sparse, properties can be inferred from related compounds:

The higher molecular weight and branched chain suggest lower volatility compared to simpler dioxolanes like 2-methyl-4-phenyl-1,3-dioxolane (b.p. 242.4°C) .

Synthesis and Manufacturing

Routes of Synthesis

The synthesis of 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane likely involves acetal formation between a diol and a carbonyl compound. A plausible pathway includes:

-

Precursor Preparation:

-

Reaction of 1-methylpentanol with a carbonyl source (e.g., benzaldehyde) under acidic conditions to form a hemiacetal intermediate.

-

-

Cyclization:

Example Reaction Scheme:

\text{R-OH + R'CHO} \xrightarrow{\text{H}^+} \text{R-O-CH(OH)-R'} \xrightarrow{\text{HO-(CH}_2\text{)_2-OH}} \text{Dioxolane Derivative}Industrial Production

Suppliers such as Chemos GmbH offer 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane in bulk quantities, indicating scalable synthesis methods . Process optimization likely focuses on:

-

Catalyst Selection: Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.

-

Purification: Distillation or chromatography to achieve high purity (>98%) .

Applications in Industry and Research

Pharmaceutical Intermediates

Dioxolanes are versatile intermediates in drug synthesis. The phenyl and alkyl substituents in 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane may facilitate:

-

Chiral Resolution: Serving as a building block for enantioselective synthesis.

-

Prodrug Design: Masking polar functional groups to enhance bioavailability .

Analytical Characterization

Gas Chromatography (GC)

Retention indices (RI) for related dioxolanes on polar and non-polar columns provide benchmarks for identifying 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane:

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume